3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound characterized by the presence of a bromopyrimidine group, a piperidine ring, and a pyrazine ring
Preparation Methods
The synthesis of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the bromination of pyrimidine, followed by the introduction of the oxymethyl group. The piperidine ring is then attached, and finally, the pyrazine ring is incorporated. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halides, acids, and bases. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile include:
- 3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone These compounds share similar structural features but differ in the specific functional groups and ring systems present. The uniqueness of this compound lies in its combination of the bromopyrimidine, piperidine, and pyrazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O/c16-12-7-20-15(21-8-12)23-10-11-2-1-5-22(9-11)14-13(6-17)18-3-4-19-14/h3-4,7-8,11H,1-2,5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCGSQMLRGPGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2C#N)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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